![molecular formula C14H10F3N5O2 B2431475 2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034418-89-6](/img/structure/B2431475.png)
2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a derivative of the triazole class . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps . The first step involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, and regulating the pH value to 6 . The second step involves adding chlorobenzene and trifluoroacetic anhydride . The third step involves adding palladium/carbon and an ethanol solution of the product from the second step under the protection of nitrogen in a high-pressure kettle .Molecular Structure Analysis
The molecular structure of this compound is based on the triazole nucleus, which is present as a central structural component in a number of drug classes . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic reactions and reactions under the action of stirring . The reactions are carried out under controlled conditions, including specific pH values and temperatures .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The structure of AKOS025328200 suggests that it could serve as a valuable scaffold for drug development. Researchers explore its derivatives to design novel pharmaceutical agents. Key applications include:
Anticancer Properties: In silico studies and experimental evaluations reveal that certain derivatives exhibit promising anticancer activity . These compounds may target specific cancer pathways, making them potential candidates for chemotherapy.
Antimicrobial Agents: AKOS025328200 derivatives have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Their unique structure allows for interactions with microbial enzymes and cell membranes, making them attractive for combating infections .
Analgesic and Anti-Inflammatory Effects: Some derivatives exhibit analgesic and anti-inflammatory properties. These could be useful in managing pain and inflammation-related conditions .
Enzyme Inhibition
AKOS025328200 derivatives have been investigated as enzyme inhibitors, particularly in the following areas:
Carbonic Anhydrase Inhibitors: Carbonic anhydrases play essential roles in physiological processes. Some derivatives show inhibitory activity against these enzymes, which could have implications for diseases like glaucoma and epilepsy .
Cholinesterase Inhibition: Cholinesterase inhibitors are relevant in treating neurodegenerative disorders such as Alzheimer’s disease. AKOS025328200 derivatives may modulate cholinesterase activity .
Aromatase Inhibition: Aromatase inhibitors are crucial in breast cancer therapy. The compound’s derivatives may impact estrogen biosynthesis by inhibiting aromatase .
Antioxidant Potential
AKOS025328200 derivatives exhibit antioxidant properties. Antioxidants protect cells from oxidative damage caused by free radicals. Their potential applications include preventing age-related diseases and supporting overall health .
Antiviral Activity
In the context of emerging viral threats, researchers explore AKOS025328200 derivatives for antiviral properties. These compounds may inhibit viral replication or entry, contributing to the development of effective antiviral drugs .
Multifunctional Drug Development
The compound’s structure–activity relationship is critical for rational drug design. Researchers aim to create multifunctional drugs based on AKOS025328200 derivatives. These drugs could simultaneously target multiple pathways, enhancing therapeutic efficacy .
Computational Studies
In silico pharmacokinetic and molecular modeling studies provide insights into the compound’s behavior. Researchers use computational tools to predict its interactions with biological targets, aiding drug discovery and optimization .
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-2-6-22-10(20-21-11(9)22)7-19-13(24)8-3-1-5-18-12(8)23/h1-6H,7H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUKCEWUHIRGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.